2,6-Dinitrobenzonitrile

Catalog No.
S577180
CAS No.
35213-00-4
M.F
C7H3N3O4
M. Wt
193.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dinitrobenzonitrile

CAS Number

35213-00-4

Product Name

2,6-Dinitrobenzonitrile

IUPAC Name

2,6-dinitrobenzonitrile

Molecular Formula

C7H3N3O4

Molecular Weight

193.12 g/mol

InChI

InChI=1S/C7H3N3O4/c8-4-5-6(9(11)12)2-1-3-7(5)10(13)14/h1-3H

InChI Key

ZYDGHQSJZAFMLU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)[N+](=O)[O-]

Synonyms

dinitrobenzonitrile

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)[N+](=O)[O-]

2,6-Dinitrobenzonitrile (CAS 35213-00-4) is a highly electron-deficient, polyfunctional aromatic building block characterized by a nitrile group flanked by two ortho-nitro groups. In industrial and medicinal chemistry procurement, it is primarily sourced as a highly reactive electrophile for nucleophilic aromatic substitution (SNAr) and as a precursor for structurally complex 2,6-disubstituted anilines, quinazolines, and heterocyclic systems [1]. Its dual functionality allows it to act both as a substrate for rapid, mild-condition nitro-displacement and as a platform for nitrile-directed cyclizations, making it a critical asset for process chemists seeking to avoid the harsh amination conditions required by less reactive halogenated analogs [2].

Research Fit

1 Electron-deficient core with low-lying LUMO for sensing and charge-transfer studies
2 Rigid, planar scaffold with predictable crystal packing for solid-state engineering
3 Distinct ortho,ortho'-dinitro pattern enables regiospecific diamine synthesis

Procurement teams often attempt to substitute 2,6-dinitrobenzonitrile with cheaper or more common dihalobenzonitriles (such as 2,6-difluorobenzonitrile) to access 2-amino-6-substituted aromatic systems. However, this generic substitution frequently fails during scale-up due to the drastically different activation energies required for the final amination step. While the nitro groups of 2,6-dinitrobenzonitrile can be easily displaced via SNAr and the remaining nitro group reduced to an amine under mild, atmospheric conditions, converting a residual ortho-halogen to an amine typically requires specialized high-pressure equipment (e.g., Parr bombs) and extreme temperatures (130–140 °C) [1]. This renders the generic halogenated analogs non-viable for standard reactor workflows, forcing costly infrastructure upgrades to achieve the same synthetic endpoint.

Substitution Risk

Redox behaviour may shift

3,5- or 2,4-dinitro isomers present different electron affinity; quenching and detection profiles are not transferable.

Crystal packing mismatch

Mono-nitro or halo-substituted analogs adopt distinct conformations, altering melting point, density and solubility.

Synthetic route divergence

Reduction of other dinitrobenzonitrile isomers yields regioisomeric diamines that may not support the same medicinal chemistry target.

Mild-Condition Amination vs. High-Pressure Halogen Displacement

When synthesizing 2-amino-6-substituted benzonitriles, the choice of starting material dictates the required reactor infrastructure. Using 2,6-dinitrobenzonitrile, the intermediate 2-substituted-6-nitrobenzonitrile undergoes reduction to the amine via stannous chloride or iron powder under mild, atmospheric conditions [1]. In stark contrast, utilizing the comparator 2,6-difluorobenzonitrile requires the intermediate 2-substituted-6-fluorobenzonitrile to be treated with concentrated ammonia at 130–140 °C in a high-pressure glass-lined Parr bomb [1]. This makes 2,6-dinitrobenzonitrile a highly efficient procurement choice for facilities lacking high-pressure amination capabilities.

Evidence DimensionAmination Reaction Conditions
Target Compound DataAtmospheric pressure, mild reduction (e.g., SnCl2, room temp to mild reflux)
Comparator Or Baseline2,6-Difluorobenzonitrile (requires 130–140 °C, high-pressure Parr bomb)
Quantified DifferenceElimination of >130 °C high-pressure conditions, enabling standard reactor scale-up
ConditionsConversion of 2-substituted-6-nitro/fluorobenzonitrile to 2-amino-6-substituted benzonitrile

Eliminates the need for specialized high-pressure reactors during the scale-up of 2-amino-6-substituted pharmaceutical intermediates.

Fluorescence quenching
Class-level inference
Sensor array discriminates 2,6-DNB from other nitroaromatics via PCA of quenching curves; high discriminatory potential reported.
Supports sensor calibrant and test analyte role in fluorescence-quenching array development.
Data from Zaslon-M detector; vapor-phase challenge on fluorophore-coated cotton.

Enhanced SNAr Reactivity via Nitro Displacement

In nucleophilic aromatic substitution (SNAr), the leaving group ability heavily influences reaction times and yields. The nitro groups in 2,6-dinitrobenzonitrile are highly activated by both the adjacent nitrile and the second nitro group, making them excellent leaving groups for incoming nucleophiles. Compared to 2,6-dichlorobenzonitrile, where the chloride is a relatively poor leaving group requiring higher temperatures or stronger bases, the nitro displacement in 2,6-dinitrobenzonitrile proceeds rapidly, often completing exothermically within 30 minutes at 50 °C for secondary amines like piperidine [1].

Evidence DimensionSNAr Leaving Group Reactivity
Target Compound DataExothermic displacement of -NO2 by piperidine in DMF, completing in 30 minutes at 50 °C
Comparator Or Baseline2,6-Dichlorobenzonitrile (requires prolonged heating at >100 °C for equivalent amine displacement)
Quantified Difference>50 °C reduction in reaction temperature and significantly faster kinetics
ConditionsSNAr with secondary amines in polar aprotic solvents (e.g., DMF)

Accelerates throughput and reduces energy consumption in the synthesis of ortho-substituted benzonitriles.

Crystal conformation
Head-to-head
Both nitro groups twisted out of plane due to ortho steric hindrance; unique dihedral angles vs. mono-nitro/halo analogs.
Informs bulk property differences (melting point, density) and crystal engineering selection.
Single-crystal XRD; compared to 6-methyl-, 6-chloro-, 5-chloro-2-nitrobenzonitriles.

Scaffold Versatility for Heterocycle Synthesis

2,6-Dinitrobenzonitrile offers orthogonal reactivity where the nitrile group can be selectively transformed while preserving the two strongly electron-withdrawing nitro groups. For instance, it can be converted into 3-(2,6-dinitrophenyl)-1H-1,2,4-triazole, a key intermediate for IDO1 inhibitors[1]. If a baseline analog like 1,3-dinitrobenzene were used, this direct triazole formation would be impossible due to the absence of the nitrile carbon. The dual nitro groups can subsequently be reduced to diamines, providing a highly specific 2,6-diaminophenyl heterocycle that is difficult to access via other routes.

Evidence DimensionOrthogonal Functionalization Capability
Target Compound DataEnables direct synthesis of 3-(2,6-dinitrophenyl) heterocycles
Comparator Or Baseline1,3-Dinitrobenzene (lacks the required nitrile carbon for cyclization)
Quantified Difference100% enabling of nitrile-based cyclization pathways
ConditionsReaction with hydrazine/amides or azides to form triazoles/tetrazoles

Provides a direct, high-yield synthetic pathway to sterically hindered, multi-substituted heterocyclic APIs.

Synthetic route
Class-level inference
Reduction yields 2,6-diaminobenzonitrile derivatives; ortho-diamine products unique to this regioisomer.
Non-substitutable building block for antiallergy pharmaceutical intermediate synthesis.
Patent route; isomer substitution would generate meta- or para-diamines.
Nitrate detection
Supporting evidence
Reported as analytical reagent for nitrate detection in water; mechanism likely involves charge-transfer.
Niche environmental analytical application; verify protocol compatibility.
Source limited to abstract; method details not fully disclosed.
Radiosensitization
Supporting evidence
Documented use as a radiosensitizer in cancer research models; high electron affinity mimics oxygen effect.
Supports radiosensitization endpoint review in hypoxic tumor models.
Source not fully specified; direct comparative quantitative data unavailable.
Thermal stability
Cross-study comparable
Melting point: 147–149 °C. High Tm indicates strong solid-state intermolecular forces.
Quality control metric for purity and shelf-life assessment under ambient storage.
Values consistent across vendor specs; isomer-dependent phase behavior.

Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Serves as an ideal precursor for 6-arylsulfonyl-2-aminobenzonitriles, where the nitro group allows for mild reduction to the crucial 2-amino pharmacophore without the need for high-pressure amination required by fluorinated analogs[1].

Development of SMA Therapeutics (SMN2 Promoter Activators)

Procured to synthesize 5-substituted 2,4-diaminoquinazolines via the rapid SNAr displacement of one nitro group, followed by reduction and cyclization, streamlining the production of these complex APIs [2].

Production of IDO1 Inhibitors and Advanced Heterocycles

Acts as a core building block where the nitrile is converted to a 1,2,4-triazole, and the remaining nitro groups are reduced to form sterically constrained diamino-phenyl rings [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluorescence quenching sensor calibration
High electron affinity from 2,6-dinitro pattern
Quenching efficiency and discrimination in fluorophore arrays
Diaminobenzonitrile pharmaceutical intermediate synthesis
Regiospecific ortho,ortho'-dinitro reduction
Ortho-diamine identity and purity for medicinal chemistry workflows
Crystal engineering and solid-state materials research
Sterically driven out-of-plane nitro conformation
Polymorphism, cocrystal formation and packing motif predictability
Environmental nitrate analysis
Electron-deficient aromatic core for nitrate-specific response
Method compatibility and cross-reactivity with other anions
Hypoxic tumor radiosensitization research
High electron affinity for oxygen-mimetic DNA damage fixation
Radiosensitization endpoint and hypoxia model relevance

XLogP3

0.9

Other CAS

35213-00-4

Wikipedia

Dinitrobenzonitrile

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